2-Methylpyridine-3-sulfonic acid

Overview

Description

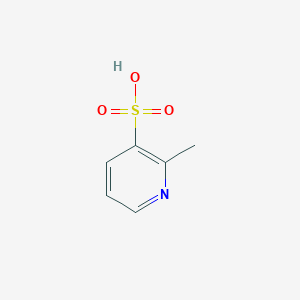

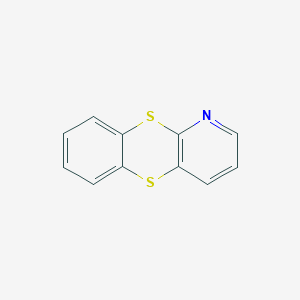

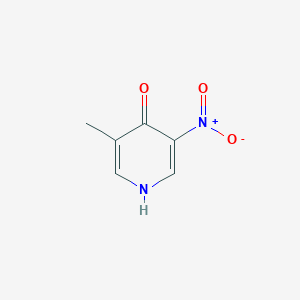

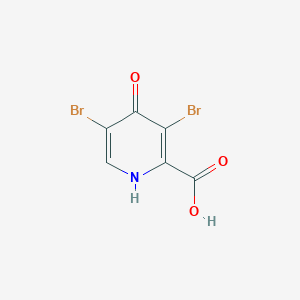

2-Methylpyridine-3-sulfonic acid is a chemical compound with the molecular formula C6H7NO3S . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is often used in the field of organic synthesis .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, which are precursors to 2-Methylpyridine-3-sulfonic acid, involves diazotation of 3-aminopyridines followed by substitution of diazo groups with sulfonyl groups . Another method involves the α-methylation of substituted pyridines .Molecular Structure Analysis

The molecular structure of 2-Methylpyridine-3-sulfonic acid consists of a pyridine ring with a methyl group attached to the second carbon atom and a sulfonic acid group attached to the third carbon atom .Chemical Reactions Analysis

In terms of chemical reactions, 2-Methylpyridine-3-sulfonic acid can participate in various reactions due to the presence of the sulfonic acid group . For instance, it can undergo reactions such as protodeboronation and α-methylation .Physical And Chemical Properties Analysis

2-Methylpyridine-3-sulfonic acid is a white to yellow powder or crystals . Its molecular weight is 173.19 .Scientific Research Applications

Synthesis of Coordinative and Hydrogen-Bonded Supramolecules

2-Methylpyridine-3-sulfonic acid derivatives are involved in forming one-dimensional infinite coordination polymers and two-dimensional hydrogen-bonded supramolecules. These structures are significant in the development of novel coordinative molecules. For instance, the reaction of 3-methylpyridine-2-sulfonic acid with Cu II and Zn II in water forms coordination polymers with potential applications in materials science and chemistry (Lobana et al., 2004).

Ligands for BAZ2B Bromodomain

Derivatives of 3-amino-2-methylpyridine, a close relative of 2-methylpyridine-3-sulfonic acid, have been identified as ligands for the BAZ2B bromodomain. This discovery, achieved through computational approaches like automatic docking, has implications in medicinal chemistry, particularly in the design of therapeutic agents (Marchand et al., 2016).

Ionic Liquid for Nitration of Aromatic Compounds

The study of 3-methyl-1-sulfonic acid imidazolium nitrate, related to 2-methylpyridine-3-sulfonic acid, reveals its use as a Brønsted acidic ionic liquid and nitrating agent. This compound efficiently nitrates aromatic compounds, showing significant potential in organic synthesis (Zolfigol et al., 2012).

Insulinomimetic Activity of Zinc(II) Complexes

Zinc(II) complexes with derivatives of 2-methylpyridine-3-sulfonic acid demonstrate insulinomimetic activity, which is crucial for the development of new therapeutic approaches for diabetes management. This study highlights the relationship between structure and biological activity (Yoshikawa et al., 2007).

Inhibitory Studies on Carbonic Anhydrase Isoenzymes

Compounds derived from 2-methylpyridine-3-sulfonic acid, like 2-amino-6-methylpyridinium 2-hydroxy-5-sulfonatobenzoate, have shown effective inhibitory activity on human carbonic anhydrase isoenzymes. This research contributes to the development of potential inhibitors for therapeutic applications (Yenikaya et al., 2011).

Design and Preparation of Hydrophobic Mesoporous Biochar

The design and preparation of hydrophobic mesoporous biochar, functionalized with sulfonic acid groups, find application in chemical reactions, especially those involving water as a product. Such biochars show enhanced catalytic activity and selectivity, important in industrial applications (Zhong et al., 2019).

Future Directions

properties

IUPAC Name |

2-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-6(11(8,9)10)3-2-4-7-5/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRNISIZSLWXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625558 | |

| Record name | 2-Methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyridine-3-sulfonic acid | |

CAS RN |

858852-27-4 | |

| Record name | 2-Methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,7a-Dihydro-3,5-diphenyl-oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3066615.png)

![5-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]-4,5-dihydrofuran-3-carbonitrile](/img/structure/B3066680.png)

![2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol](/img/structure/B3066705.png)